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Abstract

This technical guide provides a comprehensive overview of 2-Methylcyclopentanecarboxylic
acid (CAS: 5454-78-4), a key chiral building block in organic synthesis. The document details
its chemical and physical properties, stereoisomerism, and provides an in-depth look at
established synthesis methodologies, including detailed experimental protocols. Furthermore, it
explores the applications of this compound, particularly its role as a precursor to bioactive
molecules in medicinal chemistry and drug development. All quantitative data is presented in
structured tables for clarity, and key synthetic and logical pathways are visualized using
diagrams.

Chemical and Physical Properties

2-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid characterized by a five-
membered cyclopentane ring substituted with a methyl group and a carboxylic acid
functionality.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending
on purity and temperature.[1] The presence of the carboxylic acid group confers acidic
properties and allows for a variety of chemical transformations such as esterification and
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amidation.[1][2] It exhibits moderate solubility in polar solvents like water and greater solubility

in organic solvents.[1][2]

Table 1: Physicochemical Properties of 2-Methylcyclopentanecarboxylic Acid

Property Value Source(s)
CAS Number 5454-78-4 [11[3]
Molecular Formula C7H1202 [1][3]
Molecular Weight 128.17 g/mol [3]

IUPAC Name 2-methylcyclopentane-1- 3]

carboxylic acid

Boiling Point 183-185 °C at 16 mmHg

Flash Point 99.5°C

Colorless to light yellow
Appearance o _
liquid/solid

[1]14]

Purity Typically 297%

[4]

Table 2: Computed Properties of 2-Methylcyclopentanecarboxylic Acid

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/229502
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/229502
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://www.benchchem.com/product/b1361535?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/229502
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29555020&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/229502
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29555020&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29555020&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29555020&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/229502
https://cymitquimica.com/cas/5454-78-4/
https://cymitquimica.com/cas/5454-78-4/
https://www.benchchem.com/product/b1361535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
XLogP3-AA 1.8 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C)(;untgJ p 2 13
Rotatable Bond Count 1 [3]
Exact Mass 128.083729621 Da [3]
Topological Polar Surface Area  37.3 A2 [3]
Heavy Atom Count 9 [3]
Complexity 120 [3]

Stereoisomerism

2-Methylcyclopentanecarboxylic acid possesses two adjacent stereocenters at the C1 and
C2 positions of the cyclopentane ring. This gives rise to four possible stereocisomers: (1R,2R),
(1S,29), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of
enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and
(1S,2R)). The stereochemical complexity of this molecule makes it a valuable chiral starting
material for the synthesis of complex, stereochemically defined target molecules.

Synthesis Methodologies

The synthesis of 2-methylcyclopentanecarboxylic acid and its derivatives can be achieved
through several established organic chemistry reactions. The most prominent methods include
the Favorskii rearrangement of a-halo ketones and the catalytic hydrogenation of aromatic
precursors.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic a-halo
ketones to produce carboxylic acids or their derivatives.[5][6] In the context of synthesizing
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cyclopentanecarboxylic acid derivatives, this typically involves the treatment of a 2-
halocyclohexanone with a base.[5]

This protocol is a generalized procedure based on the Favorskii rearrangement of a substituted
2-chlorocyclohexanone.

Materials:

e Substituted 2-chlorocyclohexanone

e Sodium methoxide (NaOMe)

e Anhydrous methanol (MeOH)

e Anhydrous diethyl ether (Et20)

e Saturated aqueous ammonium chloride (NH4Cl)

e Magnesium sulfate (MgSQOa4)

o Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

A solution of the substituted 2-chlorocyclohexanone in anhydrous diethyl ether is prepared.

o A fresh solution of sodium methoxide in methanol is prepared by reacting sodium metal with
anhydrous methanol at O °C under an argon atmosphere.

e The ethereal solution of the ketone is transferred via cannula to the freshly prepared sodium
methoxide solution at 0 °C.

e The resulting mixture is allowed to warm to room temperature and then heated to reflux
(approximately 55 °C) for 4 hours.

 After cooling to room temperature and then to 0 °C in an ice bath, the reaction is quenched
by the careful addition of saturated aqueous ammonium chloride.
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e The layers are separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic layers are washed with brine, dried over magnesium sulfate, filtered,
and concentrated under reduced pressure.

e The crude product, a methyl cyclopentanecarboxylate derivative, is purified by silica gel flash
chromatography.

e Subsequent hydrolysis of the ester (e.g., using aqueous NaOH followed by acidification) will
yield the desired carboxylic acid.

[ [ ] Base (e NaOMe) (£ 0o o) SN2 [c ] MeO- [ A““@ Forms more sable carbanion o, (" i) Protonation [Memyl ]

Click to download full resolution via product page

Caption: Favorskii rearrangement of 2-methyl-2-chlorocyclohexanone.

Catalytic Hydrogenation of Aromatic Precursors

A direct route to 2-methylcyclopentanecarboxylic acid involves the catalytic hydrogenation of
a suitable aromatic precursor, such as 2-methylbenzoic acid (o-toluic acid). This method
reduces the aromatic ring to a saturated cycloalkane.

This is a generalized protocol for the hydrogenation of a substituted benzoic acid.
Materials:

e 2-Methylbenzoic acid

e Supported transition metal catalyst (e.g., 5% Ru/C, Pt/TiO2)

e Solvent (e.g., n-hexane, or a binary mixture like 1,4-dioxane and water)

e High-pressure autoclave reactor

e Hydrogen gas (H2)
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Procedure:

e The autoclave reactor is charged with 2-methylbenzoic acid and the catalyst.

e The reactor is flushed with an inert gas (e.g., nitrogen) to remove air.

e The solvent is added, and the reactor is sealed.

e The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-150 bar).

e The reaction mixture is heated to the target temperature (e.g., 80-150 °C) with vigorous
stirring.

e The reaction is monitored for hydrogen uptake.

o Upon completion, the reactor is cooled, and the pressure is carefully released.

e The reaction mixture is filtered to remove the catalyst.

e The solvent is removed under reduced pressure to yield the crude 2-
methylcyclopentanecarboxylic acid.

e The product can be further purified by distillation or recrystallization.

[Z-Methylbenzoic AcitHdsorption onto Catalyst Surfac%Mme—"MGydmgenation of Aromatic Rin@MG»Methylcyclopentanecarboxylic Ac@

Click to download full resolution via product page

Caption: Catalytic hydrogenation of 2-methylbenzoic acid.

Applications in Drug Development and Medicinal
Chemistry

While 2-methylcyclopentanecarboxylic acid itself is not widely reported as a
pharmacologically active agent, it serves as a crucial chiral building block in the synthesis of
more complex molecules with therapeutic potential. Its primary application lies in its conversion
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to derivatives such as 2-aminocyclopentanecarboxylic acid (ACPC), which are conformationally
constrained -amino acids.

These ACPC derivatives are of significant interest in the field of peptide foldamers. The
incorporation of these constrained amino acids into peptides can induce stable, predictable
secondary structures, such as helices and turns. This allows for the design of peptidomimetics
with enhanced biological activity, improved metabolic stability, and specific receptor binding
properties. These foldamers have shown promise in various therapeutic areas, including as
anticancer, antibacterial, and antiviral agents.
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Caption: Role of 2-methylcyclopentanecarboxylic acid in drug development.

Spectroscopic Data

The structural elucidation of 2-methylcyclopentanecarboxylic acid relies on standard

spectroscopic techniques.

Table 3: Characteristic Spectroscopic Data for Carboxylic Acids

Key Features and
Spectroscopy Type Source(s)
Expected Ranges

- Very broad O-H stretch:
Infrared (IR) Spectroscopy 2500-3300 cm~t - C=0 stretch:  [7][8]
1710-1760 cmt

- Carboxylic acid proton (-
1H NMR Spectroscopy COOH): singlet, ~12 & (highly [71[8]
variable)

- Carboxyl carbon (-COOH):
13C NMR Spectroscopy 165.185 5 [7118]

- Molecular ion peak (M+)
Mass Spectrometry corresponding to the molecular  [3]

weight.

Note: Specific spectral data for 2-methylcyclopentanecarboxylic acid can be found in
spectral databases such as the NIST WebBook and PubChem.[1][3]

Safety and Handling

2-Methylcyclopentanecarboxylic acid is classified as harmful if swallowed, causes skin
irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this chemical. Work should be conducted in a well-
ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet
(SDS) provided by the supplier.
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Conclusion

2-Methylcyclopentanecarboxylic acid is a versatile and valuable chiral building block in
organic synthesis. Its well-defined stereochemistry and reactive carboxylic acid functionality
make it an important starting material for the construction of complex, stereochemically rich
molecules. While not a therapeutic agent itself, its role as a precursor to conformationally
constrained amino acids highlights its significance in the field of medicinal chemistry and drug
discovery, particularly in the development of novel peptide-based therapeutics. The synthetic
methodologies outlined in this guide provide a solid foundation for researchers working with
this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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